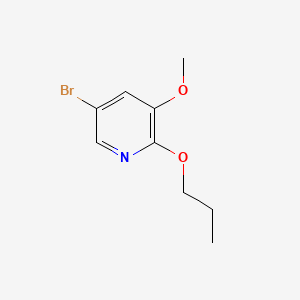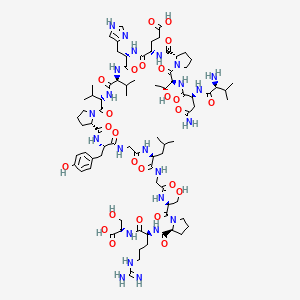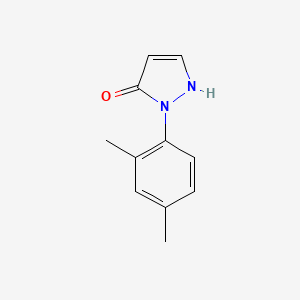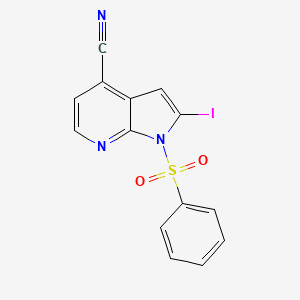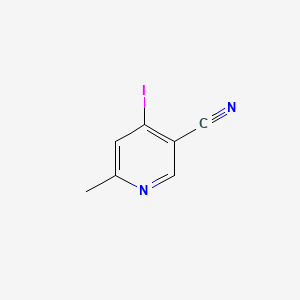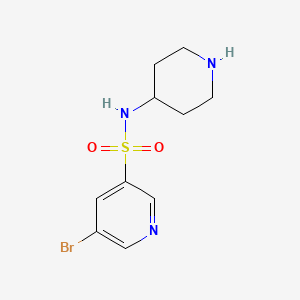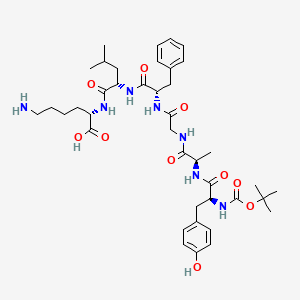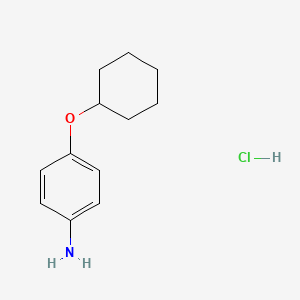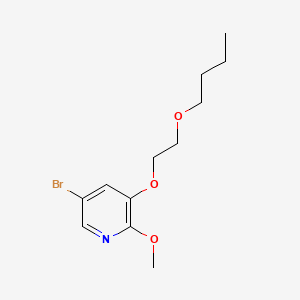
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that has been found to be useful in a variety of applications, including as a reagent in organic synthesis and as a tool for studying biological systems. In
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine has been used in a variety of scientific research applications. One of its primary uses is as a reagent in organic synthesis. It has been found to be useful in the synthesis of a variety of compounds, including heterocycles and natural products.
In addition to its use in organic synthesis, 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine has also been used as a tool for studying biological systems. It has been found to be a potent inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been used in studies of cell signaling pathways and as a tool for investigating the role of specific proteins in cellular processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine is not fully understood. However, it is known to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways and alterations in cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine can vary depending on the specific application. In studies of cell signaling pathways, it has been found to inhibit the activity of certain proteins, leading to changes in cellular processes such as proliferation and differentiation. In studies of enzymes, it has been found to inhibit the activity of specific enzymes, leading to alterations in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine in lab experiments is its versatility. It can be used in a variety of applications, including as a reagent in organic synthesis and as a tool for studying biological systems. It is also relatively easy to synthesize and purify.
However, there are also limitations to using 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine in lab experiments. One limitation is its potential toxicity. It has been found to be cytotoxic in some studies, which could limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine. One area of interest is its potential use as a therapeutic agent. Its ability to inhibit certain enzymes could make it useful in the treatment of diseases such as cancer and inflammatory disorders. Another area of interest is its potential use as a tool for studying cellular processes. Further research could help to elucidate its mechanism of action and identify new applications for this compound.
Conclusion:
In conclusion, 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine is a versatile chemical compound that has been found to be useful in a variety of scientific research applications. Its ability to inhibit certain enzymes and alter cellular processes makes it a valuable tool for studying biological systems. While there are limitations to its use in lab experiments, further research could help to identify new applications for this compound and elucidate its mechanism of action.
Synthesemethoden
The synthesis of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine involves the reaction of 5-bromo-2-methoxypyridine with 2-butoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
5-bromo-3-(2-butoxyethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-3-4-5-16-6-7-17-11-8-10(13)9-14-12(11)15-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVSCPZWVIASJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=C(N=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


